Ténatoprazole

Vue d'ensemble

Description

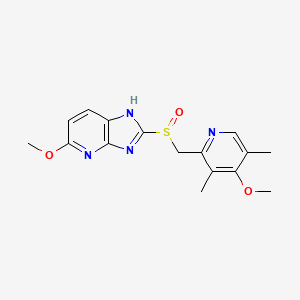

Le ténatoprazole est un inhibiteur de la pompe à protons qui a été développé comme traitement potentiel pour des affections telles que l'œsophagite à reflux et les ulcères peptiques . Il a été inventé par Mitsubishi Tanabe Pharma et se caractérise par son cycle imidazopyridine, qui le distingue des autres inhibiteurs de la pompe à protons qui contiennent généralement une partie benzimidazole . Le this compound a une demi-vie significativement plus longue que celle des autres inhibiteurs de la pompe à protons, ce qui en fait un candidat prometteur pour la suppression prolongée de l'acide .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Tenatoprazole is a proton pump inhibitor (PPI) that primarily targets the gastric hydrogen potassium ATPase (H+/K+ ATPase) in the stomach . This enzyme, also known as the gastric acid pump, is responsible for the final step in gastric acid secretion .

Mode of Action

Tenatoprazole is an acid-activated prodrug . It is converted to its active form, either sulfenamide or sulfenic acid, by acid in the secretory canaliculus of the stimulated parietal cell of the stomach . This active species binds covalently to luminally accessible cysteines of the gastric H+/K±ATPase, resulting in disulfide formation and inhibition of acid secretion .

Biochemical Pathways

The inhibition of the H+/K±ATPase by tenatoprazole disrupts the final step in gastric acid secretion, leading to a decrease in stomach acidity . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants .

Pharmacokinetics

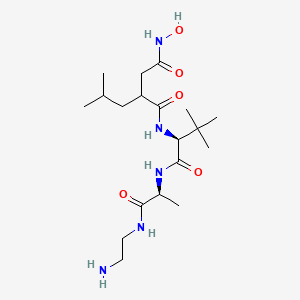

Tenatoprazole is metabolized in the human liver to three major metabolites: 5′-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone . This metabolism is primarily catalyzed by cytochrome P450 enzymes 2C19 (CYP2C19) and 3A4 (CYP3A4) . CYP2C19 prefers the hydroxylation of tenatoprazole at the C-5′ position, while CYP3A4 is mainly involved in the sulfoxidation reaction to make tenatoprazole sulfone . Tenatoprazole sulfide is formed spontaneously and non-enzymatically from tenatoprazole .

Result of Action

The molecular and cellular effects of tenatoprazole’s action involve the suppression of gastric acid secretion, which can promote the healing of gastric ulcers and manage gastric acid hypersecretion disorders such as reflux esophagitis .

Action Environment

The efficacy of tenatoprazole is influenced by its plasma half-life, which is seven-fold longer than other conventional drugs in the same class . This results in a prolonged duration of acid secretion inhibition . Furthermore, the bioavailability of tenatoprazole is two-fold greater in the (S)-tenatoprazole sodium salt hydrate form compared to the free form in dogs . This increased bioavailability is due to differences in the crystal structure and hydrophobic nature of the two forms .

Analyse Biochimique

Biochemical Properties

Tenatoprazole binds at the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol mg (-1) of the enzyme in vitro . In vivo, maximum binding of tenatoprazole was 2.9 nmol mg (-1) of the enzyme at 2 h after IV administration .

Cellular Effects

The active species of Tenatoprazole binds to luminally accessible cysteines of the gastric H+,K+ -ATPase resulting in disulfide formation and acid secretion inhibition .

Molecular Mechanism

The binding sites of Tenatoprazole are in the TM5/6 region at Cys813 and Cys822 as shown by tryptic and thermolysin digestion of the ATPase labeled by Tenatoprazole .

Temporal Effects in Laboratory Settings

Decay of Tenatoprazole binding on the gastric H+,K+ -ATPase consisted of two components. One was relatively fast, with a half-life 3.9 h due to reversal of binding at cysteine 813, and the other was a plateau phase corresponding to ATPase turnover reflecting binding at cysteine 822 that also results in sustained inhibition in the presence of reducing agents in vitro .

Dosage Effects in Animal Models

The stability of inhibition and the long plasma half-life of Tenatoprazole should result in prolonged inhibition of acid secretion as compared to omeprazole .

Metabolic Pathways

The metabolic pathways of Tenatoprazole involve its conversion to the active sulfenamide or sulfenic acid by acid in the secretory canaliculus of the stimulated parietal cell of the stomach .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du ténatoprazole implique la formation de sa structure de base imidazopyridine. Une méthode courante comprend la réaction de la 2-chloro-5-méthoxy-3,5-diméthylpyridine avec du méthylate de sodium pour former le dérivé méthoxy correspondant. Cet intermédiaire est ensuite réagi avec du 2-mercaptoimidazole en milieu basique pour donner du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le procédé comprend des étapes de purification telles que la recristallisation et la chromatographie pour assurer la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le ténatoprazole subit plusieurs types de réactions chimiques, notamment l'oxydation et la réduction. Dans le foie, il est métabolisé principalement par les enzymes du cytochrome P450, en particulier le CYP2C19 et le CYP3A4 .

Réactifs et conditions courants :

Oxydation : Le this compound est oxydé pour former la sulfone de this compound et le 5′-hydroxy this compound.

Réduction : Il peut également être réduit pour former le sulfure de this compound.

Principaux produits : Les principaux métabolites du this compound comprennent la sulfone de this compound, le sulfure de this compound et le 5′-hydroxy this compound .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium (H+/K±ATPase) située sur les cellules pariétales de la muqueuse gastrique . En se liant à cette enzyme, le this compound empêche l'étape finale de la production d'acide gastrique, réduisant ainsi la sécrétion acide . Ce mécanisme est similaire à celui des autres inhibiteurs de la pompe à protons, mais la structure unique imidazopyridine du this compound permet une durée d'action plus longue .

Composés similaires :

- Oméprazole

- Lansoprazole

- Pantoprazole

- Rabéprazole

- Esoméprazole

Comparaison : Le this compound diffère de ces composés principalement par sa structure chimique et ses propriétés pharmacocinétiques. Alors que la plupart des inhibiteurs de la pompe à protons contiennent un cycle benzimidazole, le this compound a un cycle imidazopyridine . Cette différence structurelle contribue à sa demi-vie plus longue, qui est environ sept fois plus longue que celle des autres inhibiteurs de la pompe à protons . Cette demi-vie prolongée permet une suppression plus soutenue de l'acide, ce qui fait du this compound une option de traitement unique et potentiellement plus efficace pour les troubles liés à l'acide .

Comparaison Avec Des Composés Similaires

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

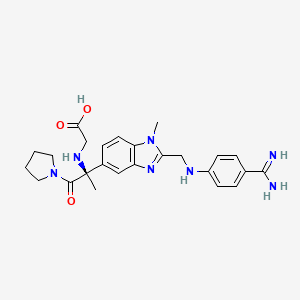

Comparison: Tenatoprazole differs from these compounds primarily in its chemical structure and pharmacokinetic properties. While most proton pump inhibitors contain a benzimidazole ring, tenatoprazole has an imidazopyridine ring . This structural difference contributes to its longer half-life, which is about seven times longer than that of other proton pump inhibitors . This prolonged half-life allows for more sustained acid suppression, making tenatoprazole a unique and potentially more effective treatment option for acid-related disorders .

Propriétés

IUPAC Name |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDAUIVDSSISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046687 | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-98-4 | |

| Record name | Tenatoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenatoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENATOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

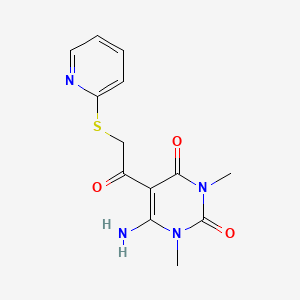

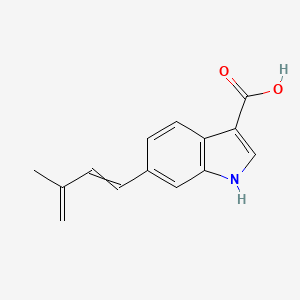

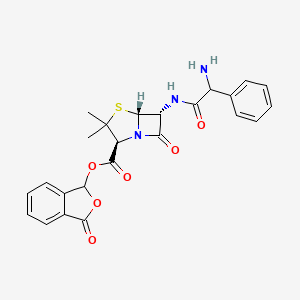

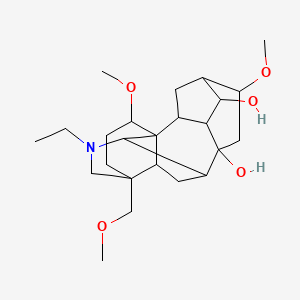

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)